molecular formula C12H12FNO3S B2543251 5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione CAS No. 1530830-33-1

5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione

Cat. No.: B2543251
CAS No.: 1530830-33-1
M. Wt: 269.29
InChI Key: RSIJFTUIHHDGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione is a high-purity synthetic building block designed for research applications. This compound is a derivative of 5-fluoroisatin, a scaffold recognized for its utility in developing bioactive molecules and functional materials . The core structure is characterized by a fluorinated indole-2,3-dione (isatin) system, which is amenable to further chemical modification. The fluorine atom at the 5-position can influence the molecule's electronic properties, metabolic stability, and binding affinity in biological systems, while the 6-position (3-methoxypropylsulfanyl) side chain introduces potential for additional solubility and metal-coordinating properties. As a specialized research chemical, its primary value lies in its role as a versatile intermediate. Researchers can utilize it in the synthesis of novel Schiff base ligands for catalytic applications or as a key precursor in the development of compounds for pharmaceutical screening, particularly in areas such as antimicrobial and antiviral agent discovery . This product is intended for use in controlled laboratory settings by qualified personnel. It is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

5-fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3S/c1-17-3-2-4-18-10-6-9-7(5-8(10)13)11(15)12(16)14-9/h5-6H,2-4H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIJFTUIHHDGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCSC1=C(C=C2C(=C1)NC(=O)C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, while the methoxypropylsulfanyl group may contribute to its overall biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione with structurally related indole derivatives, highlighting substituent positions, molecular properties, and synthetic routes:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione 5-F, 6-(3-methoxypropylsulfanyl) C₁₂H₁₂FNO₃S 269.30 (calculated) Sulfanyl ether group enhances lipophilicity; fluorination modulates electronic effects.
5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (5b) 5-F, 3-(triazole-ethyl) C₁₉H₁₆FN₅O 373.36 Cu-catalyzed azide-alkyne cycloaddition (click chemistry); tested for ischemia treatment.
3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione 3-OH, 1-Me, 5,6-dione C₉H₇NO₃ 177.16 Hydroxyl group increases polarity; used in pharmacological impurity studies.
5-Fluoro-2,3-dihydro-1H-indole 5-F, saturated C2-C3 bond C₈H₈FN 137.15 Simplified structure; foundational for fluorinated indole synthesis.
1-Methyl-1H-indole-6-carboxylic acid 6-COOH, 1-Me C₁₀H₉NO₂ 175.18 Carboxylic acid group enhances water solubility; potential for salt formation.

Key Observations:

Substituent Position and Electronic Effects: Fluorine at position 5 (target compound) vs. The 3-methoxypropylsulfanyl group in the target compound introduces steric bulk and thioether-mediated hydrophobicity, contrasting with hydroxyl or carboxylic acid groups in analogs .

Synthetic Routes :

  • The target compound likely requires sequential functionalization: fluorination (e.g., via electrophilic substitution) followed by sulfanyl group introduction (e.g., nucleophilic displacement) .
  • In contrast, employs click chemistry for triazole formation, showcasing divergent strategies for indole functionalization .

Biological Implications: Sulfanyl ethers (target compound) may improve membrane permeability compared to polar hydroxyl or carboxylic acid derivatives .

Substituent-Driven Property Analysis

Lipophilicity and Solubility:

  • Target Compound : The 3-methoxypropylsulfanyl group increases lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration.
  • Hydroxyl-Containing Analogs : e.g., 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione (logP ~0.8) is more hydrophilic, limiting cellular uptake .

Reactivity and Stability:

  • The electron-withdrawing fluorine at position 5 stabilizes the indole ring against electrophilic attacks, whereas sulfanyl groups are prone to oxidation, necessitating stability studies .

Biological Activity

5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione is a fluorinated indole derivative characterized by its unique structural features, including a fluorine atom and a methoxypropylsulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C12H12FNO3S
  • Molar Mass : 269.29 g/mol
  • Density : 1.37 g/cm³ (predicted)
  • pKa : 7.93 (predicted)

The biological activity of 5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and stability, while the methoxypropylsulfanyl group may contribute to its overall biological efficacy.

Antimicrobial Activity

Research indicates that compounds similar to 5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione exhibit significant antimicrobial properties. For instance, studies have shown that related indole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar capabilities.

Microorganism Inhibition Concentration (ID50)
Staphylococcus faecium9×1089\times 10^{-8} M
Escherichia coli1×1071\times 10^{-7} M
Leukemia L-1210 cells1×1051\times 10^{-5} M

This data highlights the potential of this compound as an antimicrobial agent, though further research is necessary to establish its efficacy against specific pathogens.

Anticancer Activity

Preliminary studies suggest that 5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione may also exhibit anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of specific signaling pathways crucial for tumor growth.

Case Studies

A notable case study involved the synthesis and evaluation of various indole derivatives, including 5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione. The study aimed to assess their biological activities through in vitro assays:

  • Synthesis : The compound was synthesized via a multi-step reaction involving key intermediates.
  • Biological Evaluation : The synthesized compound was tested against several cancer cell lines.
    • Results indicated a dose-dependent inhibition of cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione, it is beneficial to compare it with structurally similar compounds:

Compound Structural Features Biological Activity
5-FluoroindoleFluorine atom onlyModerate antimicrobial activity
6-MethoxyindoleMethoxy group onlyLimited biological activity
5-FluoroisatinFluorine and carbonyl groupsAnticancer properties

The combination of both fluorine and the methoxypropylsulfanyl group in 5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione likely enhances its biological activity compared to these other compounds.

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